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Compound of Interest

Compound Name: 1,4-Oxathiane

Cat. No.: B103149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1,4-Oxathiane, a heterocyclic compound of interest in medicinal chemistry and materials
science. This document details the key spectroscopic data obtained from Nuclear Magnetic
Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Experimental
protocols for these techniques are also provided to facilitate the replication and validation of
these findings.

Introduction to 1,4-Oxathiane

1,4-Oxathiane is a six-membered saturated heterocyclic compound containing one oxygen
and one sulfur atom at positions 1 and 4, respectively. Its unique structural and electronic
properties make it a valuable building block in the synthesis of various biologically active
molecules and functional materials. Accurate and thorough spectroscopic characterization is
paramount for its identification, purity assessment, and structural elucidation in various
research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,4-
Oxathiane in solution. Both *H and 3C NMR provide detailed information about the chemical
environment of the hydrogen and carbon atoms within the molecule.
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'H NMR Spectral Data

The *H NMR spectrum of 1,4-Oxathiane typically exhibits two multiplets corresponding to the
two sets of chemically non-equivalent methylene protons.

Chemical Shift (8) in ppm (Solvent:
Protons

CDCls)
-O-CHz- ~4.0-4.2
-S-CHe- ~2.8-3.0

13C NMR Spectral Data

The proton-decoupled 3C NMR spectrum of 1,4-Oxathiane shows two distinct signals for the
two different types of carbon atoms.

Chemical Shift (6) in ppm (Solvent:

Carbon

CDCIs)
-O-CH»- ~70-72
-S-CHa- ~28-30

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
o Weigh approximately 10-20 mg of 1,4-Oxathiane for *H NMR or 50-100 mg for 13C NMR.[1]

 Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

» Transfer the solution to a clean, dry 5 mm NMR tube.[1]
Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher field strength spectrometer.
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Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (*3C NMR):

e Spectrometer: 100 MHz or corresponding frequency for the available *H spectrometer.

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

e Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o Relaxation Delay: 2-5 seconds.

e Spectral Width: 0 to 100 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).[2]

Phase the resulting spectrum manually or automatically.

Reference the spectrum to the TMS signal at 0.00 ppm.[2]

Perform baseline correction.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of 1,4-Oxathiane, providing a
fingerprint spectrum that is unique to the compound.

Infrared (IR) Spectral Data

The IR spectrum of 1,4-Oxathiane is characterized by strong C-H stretching and bending
vibrations, as well as C-O and C-S stretching modes.
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Vibrational Mode Wavenumber (cm~—?)
C-H stretch 2950 - 2850

CH: scissoring ~1450

C-O-C stretch ~1100

C-S-C stretch ~700 - 600

Raman Spectral Data

Raman spectroscopy complements IR spectroscopy, often providing stronger signals for

symmetric vibrations.

Vibrational Mode Raman Shift (cm™?)
C-H stretch 2950 - 2850

CH:z twist/wag ~1300 - 1200

Ring breathing modes ~800 - 700

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):
e Place a drop of neat 1,4-Oxathiane onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
e Place a second salt plate on top to create a thin liquid film.[3]

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000 - 400 cm~.[4]

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]
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e Background: A background spectrum of the empty sample compartment should be collected
prior to sample analysis.

Data Processing:
e The instrument software automatically performs the Fourier transform.

e The resulting spectrum is typically displayed in terms of transmittance or absorbance versus
wavenumber.

Experimental Protocol for Raman Spectroscopy

Sample Preparation:
 Fill a glass capillary tube or a cuvette with liquid 1,4-Oxathiane.
Instrument Parameters:

e Spectrometer: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785
nm).

e Laser Power: Use the minimum laser power necessary to obtain a good signal and avoid
sample heating or degradation.

 Integration Time: 1-10 seconds, depending on the signal intensity.
e Number of Accumulations: 10-20 accumulations to improve the signal-to-noise ratio.
Data Processing:

o The software will process the scattered light to generate a spectrum of Raman intensity
versus Raman shift (in cm=1).

o Baseline correction may be necessary to remove fluorescence background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 1,4-Oxathiane, which is crucial for its identification and for confirming its molecular formula.
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Electron lonization (El) Mass Spectral Data

Under electron ionization, 1,4-Oxathiane undergoes fragmentation, leading to a characteristic
pattern of ions.

m/z Proposed Fragment Relative Intensity
104 [M]* (Molecular lon) High

74 [M - CH20]* Moderate

60 [C2HaS]* High

45 [C2Hs0]" Moderate

Experimental Protocol for GC-MS

Sample Preparation:

o Prepare a dilute solution of 1,4-Oxathiane (e.g., 1 mg/mL) in a volatile organic solvent such
as dichloromethane or methanol.

Gas Chromatography (GC) Parameters:

e GC System: A gas chromatograph coupled to a mass spectrometer.

e Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
¢ Injector Temperature: 250 °C.

e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min.

Mass Spectrometry (MS) Parameters:
« lonization Mode: Electron lonization (El) at 70 eV.[5][6]

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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e Scan Range: m/z 35 - 300.
 lon Source Temperature: 230 °C.[7]
Data Processing:

o The software will generate a total ion chromatogram (TIC) and mass spectra for the peaks in
the chromatogram.

e The mass spectrum of the peak corresponding to 1,4-Oxathiane can be compared with
library spectra for identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a chemical compound like 1,4-Oxathiane.
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Caption: General workflow for spectroscopic characterization.

This guide provides foundational spectroscopic data and methodologies for the
characterization of 1,4-Oxathiane. Researchers and scientists can utilize this information for
routine analysis, quality control, and as a basis for further studies involving this versatile
heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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